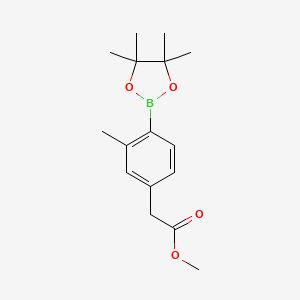
1-Ethyl-4-(2-iodobenzoyl)piperazine
Descripción general
Descripción
1-Ethyl-4-(2-iodobenzoyl)piperazine, also known as EIBP, is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H17IN2O and a molecular weight of 344.19 g/mol . The molecule consists of 17 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Iodine atom .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Ethyl-4-(2-iodobenzoyl)piperazine, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(2-iodobenzoyl)piperazine is available in the form of a structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-4-(2-iodobenzoyl)piperazine include its molecular weight, molecular formula, and the number and type of atoms it contains . More detailed information like melting point, boiling point, and density might be available from specialized chemical databases .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The piperazine moiety plays a crucial role in drug design due to its impact on physicochemical properties and ease of synthetic manipulation. In the context of 1-Ethyl-4-(2-iodobenzoyl)piperazine , researchers have explored its potential as a scaffold for novel drugs. Specifically, it has been investigated as a basic and hydrophilic group to optimize pharmacokinetic properties. Additionally, the piperazine ring serves as a platform for arranging pharmacophoric groups, enhancing interactions with target macromolecules .
Buchwald–Hartwig Amination
Synthetic methodologies play a crucial role in accessing piperazine derivatives. The Buchwald–Hartwig amination reaction allows for the direct coupling of aryl halides with amines, including piperazines. Researchers have explored this method to prepare novel compounds containing the 1-Ethyl-4-(2-iodobenzoyl)piperazine scaffold .
Reductive Amination and Finkelstein Alkylation
Reductive amination and Finkelstein alkylation are valuable tools for modifying piperazine-based compounds. These reactions allow for the introduction of diverse functional groups, potentially enhancing the biological activity of 1-Ethyl-4-(2-iodobenzoyl)piperazine .
Direcciones Futuras
The future directions for research on 1-Ethyl-4-(2-iodobenzoyl)piperazine could involve exploring its potential applications in various fields, given the wide range of biological and pharmaceutical activity shown by piperazine derivatives . Further studies could also focus on expanding the structural diversity of piperazine-containing drugs .
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIJDYKWFLZCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(2-iodobenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)
